molecular formula C21H23N3O3 B2627753 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide CAS No. 898439-80-0

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide

Cat. No. B2627753
CAS RN: 898439-80-0
M. Wt: 365.433
InChI Key: NRDFUELDJHQJRF-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide, commonly known as AQ-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AQ-1 belongs to the family of quinolone derivatives, which have been extensively studied for their biological activities. In

Scientific Research Applications

Synthesis and Biological Activity

A series of novel carboxamide derivatives of 2-Quinolones, structurally related to the compound , have been synthesized and shown to exhibit significant antimicrobial and antitubercular activities. These findings suggest potential applications in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).

Chemical Synthesis and Molecular Rearrangement

Novel Synthesis Routes and Molecular Transformations

Research on structurally similar compounds has led to new synthesis methods and molecular rearrangements, providing insights into the versatility and reactivity of such molecules, potentially useful for various chemical synthesis applications (Klásek, Kořistek, Sedmera, & Halada, 2003).

Apoptosis Induction in Cancer Cells

Anticancer Properties

Compounds related to the chemical structure have been identified as potent inducers of apoptosis in cancer cells, suggesting a potential therapeutic application for treating various cancers (Zhang et al., 2008).

Crystal Structure and Molecular Interactions

Structural Analysis and Properties

Studies on similar quinoline-based amides have revealed intricate crystal structures and molecular interactions, highlighting their potential in material sciences and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Antitubercular Agents

Diversity-Oriented Synthesis and Biological Evaluation

The diversity-oriented synthesis approach has been employed to create a variety of structurally related compounds with promising antitubercular activities. This suggests the potential of the compound for further exploration as an antitubercular agent (Kantevari et al., 2011).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-6-4-8-18(14(13)2)23-21(27)20(26)22-17-10-9-16-7-5-11-24(15(3)25)19(16)12-17/h4,6,8-10,12H,5,7,11H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDFUELDJHQJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide

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